molecular formula C13H12N4O2 B14651734 6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one CAS No. 50743-59-4

6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one

Cat. No.: B14651734
CAS No.: 50743-59-4
M. Wt: 256.26 g/mol
InChI Key: OWGOLQNYJQWSJI-UHFFFAOYSA-N
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Description

6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an isopropyl group, a tetraazolyl group, and a chromenone core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and overall structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromenone core.

Scientific Research Applications

6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-isopropyl-3-(1H-tetraazol-5-yl)-4H-chromen-4-one can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have slight modifications in their structure, leading to different chemical and biological properties.

    Other chromenone derivatives: Compounds with a chromenone core but different substituents, which may have varying degrees of biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

CAS No.

50743-59-4

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

6-propan-2-yl-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C13H12N4O2/c1-7(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-16-17-15-13/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

OWGOLQNYJQWSJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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